2,2,6,6-Tetramethylpiperidin-4-yl heptanoate
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Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl heptanoate is a chemical compound known for its potent inhibition of neuronal nicotinic receptors. It is often used in scientific research due to its ability to produce long-lasting inhibition of specific receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate typically involves the esterification of 2,2,6,6-tetramethylpiperidine with heptanoic acid. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl heptanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving neuronal nicotinic receptors to understand their role in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of neuronal nicotinic receptors. It binds to these receptors and prevents the normal action of acetylcholine, leading to a decrease in neuronal activity. This inhibition is particularly potent and long-lasting for receptors formed by the combination of alpha and beta subunits .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the heptanoate ester, used in various synthetic applications.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Used in the synthesis of other derivatives and as a stabilizer.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-yl heptanoate is unique due to its specific inhibition of neuronal nicotinic receptors, making it a valuable tool in neuropharmacological research. Its ability to produce long-lasting effects distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H31NO2 |
---|---|
Molecular Weight |
269.42 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |
InChI Key |
PWWKJRFUJIFGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
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